molecular formula C27H21BrN2O2 B4139033 N-(4-bromophenyl)-4-[(diphenylacetyl)amino]benzamide

N-(4-bromophenyl)-4-[(diphenylacetyl)amino]benzamide

Cat. No. B4139033
M. Wt: 485.4 g/mol
InChI Key: JOCBTPRCSOMIKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-4-[(diphenylacetyl)amino]benzamide, also known as DPA-BF, is a chemical compound that has been widely studied for its potential use in scientific research. DPA-BF belongs to the family of benzamide derivatives, which have been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-[(diphenylacetyl)amino]benzamide is not fully understood, but studies have suggested that it may act through several pathways. One proposed mechanism is that N-(4-bromophenyl)-4-[(diphenylacetyl)amino]benzamide inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cellular differentiation. By inhibiting HDACs, N-(4-bromophenyl)-4-[(diphenylacetyl)amino]benzamide may be able to induce apoptosis and inhibit cell proliferation in cancer cells. N-(4-bromophenyl)-4-[(diphenylacetyl)amino]benzamide has also been found to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-(4-bromophenyl)-4-[(diphenylacetyl)amino]benzamide can have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, N-(4-bromophenyl)-4-[(diphenylacetyl)amino]benzamide has been found to have anti-viral effects against several viruses, including HIV-1 and herpes simplex virus. N-(4-bromophenyl)-4-[(diphenylacetyl)amino]benzamide has also been found to have neuroprotective effects, which could make it a potential treatment option for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-bromophenyl)-4-[(diphenylacetyl)amino]benzamide for lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially safer and more effective treatment option than traditional chemotherapy drugs, which can have toxic effects on healthy cells. However, one limitation of N-(4-bromophenyl)-4-[(diphenylacetyl)amino]benzamide is that it has poor solubility in water, which can make it difficult to administer in vivo. This limitation can be overcome through the use of solubilizing agents or through the development of more soluble analogs of N-(4-bromophenyl)-4-[(diphenylacetyl)amino]benzamide.

Future Directions

There are several potential future directions for research on N-(4-bromophenyl)-4-[(diphenylacetyl)amino]benzamide. One area of research is the development of more soluble analogs of N-(4-bromophenyl)-4-[(diphenylacetyl)amino]benzamide that can be administered more easily in vivo. Another area of research is the investigation of the mechanism of action of N-(4-bromophenyl)-4-[(diphenylacetyl)amino]benzamide, which could lead to the development of more targeted and effective treatments for cancer and other diseases. Additionally, further studies are needed to investigate the potential neuroprotective effects of N-(4-bromophenyl)-4-[(diphenylacetyl)amino]benzamide and its potential use in the treatment of neurodegenerative diseases.

Scientific Research Applications

N-(4-bromophenyl)-4-[(diphenylacetyl)amino]benzamide has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that N-(4-bromophenyl)-4-[(diphenylacetyl)amino]benzamide can inhibit the growth of cancer cells in vitro and in vivo through its ability to induce apoptosis and inhibit cell proliferation. N-(4-bromophenyl)-4-[(diphenylacetyl)amino]benzamide has also been found to have anti-inflammatory effects, which could make it a potential treatment option for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

N-(4-bromophenyl)-4-[(2,2-diphenylacetyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21BrN2O2/c28-22-13-17-24(18-14-22)29-26(31)21-11-15-23(16-12-21)30-27(32)25(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-18,25H,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCBTPRCSOMIKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-4-[(2,2-diphenylacetyl)amino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.